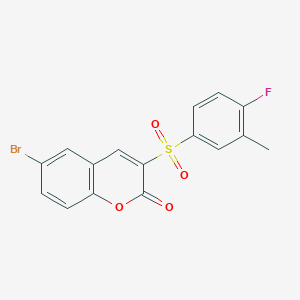

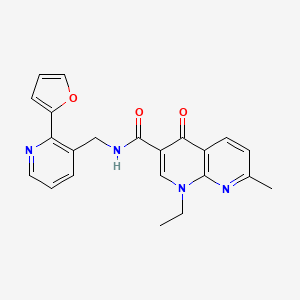

6-Bromo-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a useful research compound. Its molecular formula is C16H10BrFO4S and its molecular weight is 397.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- A study by Alaşalvar et al. (2016) focuses on the crystal structure and spectroscopic properties of a compound with a structure similar to the one , highlighting the importance of such compounds in developing complex nitrogen-containing heterocycles through environmentally friendly reactions. The study's findings contribute to understanding the molecular geometry and potential applications in nonlinear optic properties and molecular electrostatic potential mapping (Alaşalvar et al., 2016).

Mechanofluorochromism and Dual Emission

- Nishida et al. (2016) explored a V-shaped π-system composed of disulfonyl-substituted dibenzocyclooctatetraenes, demonstrating dual emission and mechanofluorochromism. This study underscores the potential of such compounds for advanced material applications, such as in optoelectronics and sensory technologies, due to their unique fluorescence properties (Nishida et al., 2016).

Antimicrobial Activity Enhancement

- Leng et al. (2020) developed a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. Their findings reveal that vinyl sulfonyl fluoride functionalized derivatives exhibited significantly improved antimicrobial activity against Gram-positive bacteria compared to their parent drugs, suggesting a pathway for enhancing antimicrobial drug efficacy (Leng et al., 2020).

Regioselective Synthesis

- An efficient synthesis approach for α-fluoro-β-arylvinyl sulfones, which are good dienophiles for Diels–Alder reactions, was developed by Shastin et al. (2008). This methodology, involving the reaction of β-bromo-β-fluorostyrenes, opens new avenues for synthesizing highly functionalized organic compounds with potential applications in medicinal chemistry and materials science (Shastin et al., 2008).

Application in Organic Synthesis

- Hirokawa et al. (2000) described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in the synthesis of potent dopamine and serotonin receptors antagonists. This synthesis route demonstrates the utility of bromo-substituted compounds in the targeted synthesis of complex molecules with significant pharmacological activities (Hirokawa et al., 2000).

Properties

IUPAC Name |

6-bromo-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO4S/c1-9-6-12(3-4-13(9)18)23(20,21)15-8-10-7-11(17)2-5-14(10)22-16(15)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPXGXBUVBESPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)

![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)